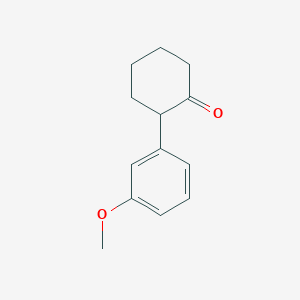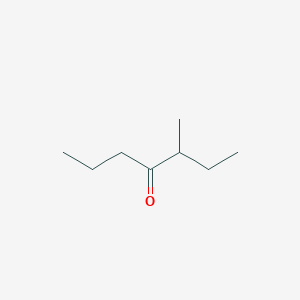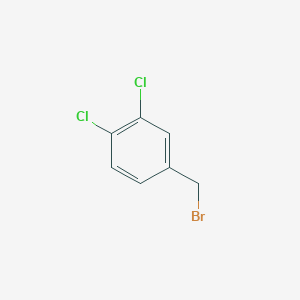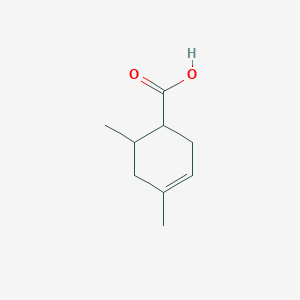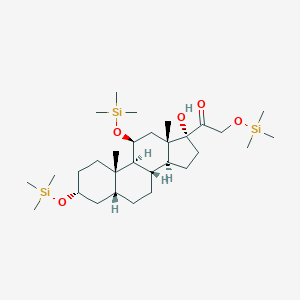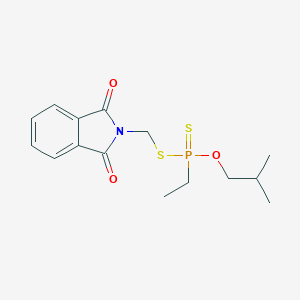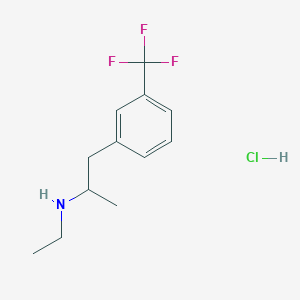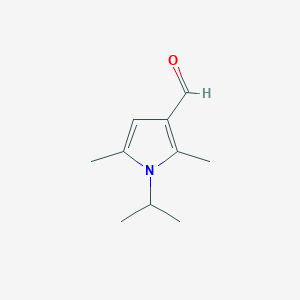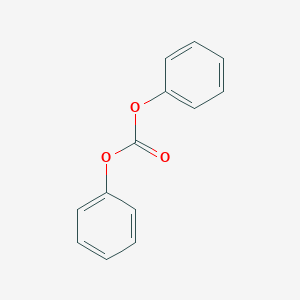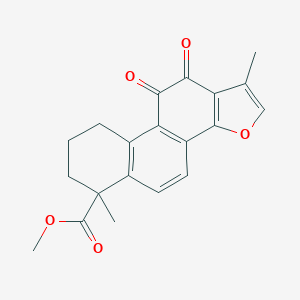
Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as DDC, is a pyridine derivative that has been extensively researched for its potential therapeutic applications. DDC is a highly potent compound with a wide range of biological activities, making it an attractive candidate for drug development.
作用机制
Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate exerts its biological effects by inhibiting the activity of key enzymes involved in various cellular processes, including DNA synthesis, cell cycle progression, and protein synthesis. It also modulates various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
生化和生理效应
Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to modulate various physiological processes, including glucose metabolism, lipid metabolism, and inflammation. It has been shown to reduce blood glucose levels and improve insulin sensitivity in animal models of diabetes. Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to reduce lipid accumulation in the liver and improve lipid metabolism in animal models of non-alcoholic fatty liver disease. Additionally, Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to possess anti-inflammatory properties, reducing the levels of pro-inflammatory cytokines in various models of inflammation.
实验室实验的优点和局限性
Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a highly potent compound with a wide range of biological activities, making it an attractive candidate for drug development. However, its high potency also presents challenges in terms of toxicity and dosage. Additionally, Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a relatively complex compound to synthesize, which may limit its availability for research purposes.
未来方向
There are several potential future directions for the research and development of Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. One potential application is in the treatment of cancer, where Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate's ability to induce apoptosis and inhibit cell proliferation could be exploited for the development of novel anti-cancer therapies. Additionally, Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate's neuroprotective and anti-inflammatory properties make it a promising candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's diseases. Finally, further research is needed to fully understand the mechanisms of action of Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate and to identify potential side effects and toxicity issues.
合成方法
Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde with pyridine-2,6-dicarboxylic acid and diethyl malonate. The resulting product is then subjected to a series of purification steps to obtain pure Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate.
科学研究应用
Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to possess neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's diseases.
属性
CAS 编号 |
10354-32-2 |
|---|---|
产品名称 |
Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate |
分子式 |
C21H27NO6 |
分子量 |
389.4 g/mol |
IUPAC 名称 |
diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H27NO6/c1-7-27-20(23)17-12(3)22-13(4)18(21(24)28-8-2)19(17)14-9-10-15(25-5)16(11-14)26-6/h9-11,19,22H,7-8H2,1-6H3 |
InChI 键 |
GIYFJYMMDKPPIX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=C(C=C2)OC)OC)C(=O)OCC)C)C |
规范 SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=C(C=C2)OC)OC)C(=O)OCC)C)C |
其他 CAS 编号 |
10354-32-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



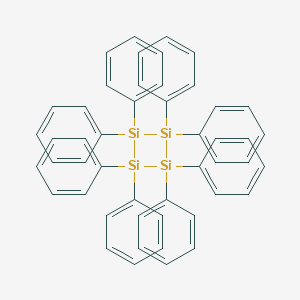
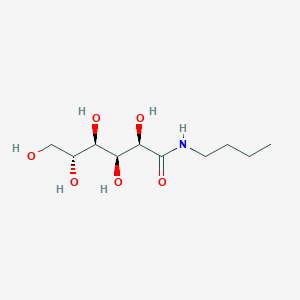
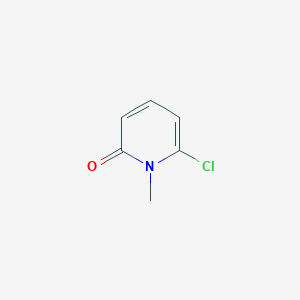
![Benzo[a]phenaleno[1,9-hi]acridine](/img/structure/B91711.png)
